![molecular formula C18H14Cl2N2OS2 B4621185 1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step chemical processes, including acylation, cyclocondensation, and reduction reactions. For instance, Tolkunov et al. (2013) detail a method involving the acylation of pyrimidine derivatives and subsequent cyclocondensation to produce various heterocyclic compounds (Tolkunov et al., 2013). Similarly, Chen and Liu (2019) describe the base-catalyzed synthesis of tetrahydropyrido thieno pyrimidinone derivatives through sequential aza-Wittig/base-catalyzed cyclization (Chen & Liu, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopic methods. The crystal structure analysis reveals details about the planarity of the thienopyridine ring system and the conformation of substituent groups (Jianchao Liu, 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include nucleophilic addition, cycloaddition, and Michael-type reactions. These reactions are instrumental in modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties (Eynde et al., 1995).
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel thieno[2, 3-d] pyrimidines, showcasing their potential antibacterial activity. This includes the development of compounds through the bromination and reaction with different substituted benzothiazoles, providing a foundation for further investigations into their use as antibacterial agents (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).
Material Science and Device Applications
The compound's structural motif has been utilized in the synthesis of materials for electronic applications. For instance, pyromellitic diimide-based copolymers incorporating similar thiophene units have been developed for use in ambipolar field-effect transistors, highlighting the compound's relevance in the advancement of organic electronic devices (Jinjun Shao, Jingjing Chang, Gaole Dai, & C. Chi, 2014).
Novel Transformations and Chemical Synthesis
Investigations into novel transformations of amino and carbonyl/nitrile groups within similar thieno[2,3-d]pyrimidine frameworks have been conducted. These studies provide insights into the synthesis of new derivatives with potential applications in medicinal chemistry and materials science (N. Pokhodylo, O. Shyyka, R. Savka, & M. Obushak, 2010).
Anticancer and Enzyme Inhibition Activities
There has been research into compounds containing similar structural elements for their potential in anticancer therapy and enzyme inhibition. The design, synthesis, and study of these compounds, including their interactions with biological targets, underscore the importance of such molecular structures in developing new therapeutic agents (Pei Huang, Juan Zhao, Yanhong Gao, Lingxia Jin, Qin Wang, Xiao-Hu Yu, X. Ji, & Jiu-Fu Lu, 2020).
Insecticidal Applications
The synthesis of pyrazole-based tetrahydropyrimidine derivatives, incorporating similar thiophene units, has demonstrated significant insecticidal activity. This highlights the potential of such compounds in agricultural applications, providing a pathway for the development of new insecticides (Karema N. M. Halim, S. K. Ramadan, S. Rizk, & M. El-hashash, 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-10-5-6-11(13(20)7-10)14(23)8-24-17-16-12-3-1-2-4-15(12)25-18(16)22-9-21-17/h5-7,9H,1-4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDCXMRJUBYJMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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